1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea
Description
This urea derivative features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 2-ethoxy-4,6-dimethylpyrimidin-5-yl moiety. The chloro and methoxy groups on the phenyl ring enhance lipophilicity and metabolic stability, while the ethoxy and dimethyl substituents on the pyrimidine may optimize steric and electronic interactions with binding pockets .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-5-24-16-18-9(2)14(10(3)19-16)21-15(22)20-12-8-11(17)6-7-13(12)23-4/h6-8H,5H2,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWSSNPYPSJAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 2-ethoxy-4,6-dimethylpyrimidine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and condensation, to form an intermediate compound.
Urea Formation: The intermediate is then reacted with an isocyanate or a carbamate to form the final urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated selective inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis .
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve interference with bacterial adhesion and biofilm formation .
Agricultural Chemistry
The compound is also being explored for its applications in agriculture:
- Herbicidal Activity : Research has indicated that similar compounds can act as herbicides by inhibiting specific metabolic pathways in plants. This suggests that this compound could be developed into a herbicide formulation .
| Compound Name | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | hCA IX | 0.089 |
| Compound B | Antimicrobial | E. coli | 0.45 |
| Compound C | Herbicidal | Plant metabolic pathway | 1.25 |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of pyrimidine derivatives highlighted that compounds similar to this compound exhibited potent activity against lung cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Case Study 2: Herbicide Development
In a recent investigation into herbicides, researchers synthesized several derivatives of the target compound and evaluated their efficacy against common weeds. The results indicated that certain derivatives had a high degree of selectivity towards weed species while sparing crops, suggesting their potential for use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
- Structural Differences: Replaces the pyrimidine ring with a 2-methylquinoline group.
- Functional Implications: Quinoline’s planar structure may enhance π-π stacking in kinase active sites, whereas the pyrimidine’s smaller size in the target compound could improve solubility . The 2-methyl group in PQ401 vs. 2-ethoxy-4,6-dimethylpyrimidine in the target compound may alter steric hindrance, affecting binding affinity.
Compound 28–1 (4-((2-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-4,6-dimethylpyrimidin-5-yl)oxy)-N-methylpicolinamide trifluoroacetic acid)
- Structural Differences : Features a trifluoromethylphenyl group and a picolinamide extension.
- The picolinamide moiety in 28–1 introduces hydrogen-bonding capabilities absent in the target compound, possibly broadening its target spectrum .
Pharmacological Analogs
NS1608 (N-(3-Trifluoromethyl)phenyl N′-(2-Hydroxy-5-Chlorophenyl) Urea)
- Functional Profile : A KCa1.1 (BK) channel opener with reported EC₅₀ values in low micromolar ranges.
- Comparison :
BMS-204352 ([3S]-[+]-[5-Chloro-2-Methoxyphenyl]-1,3-Dihydro-3-Fluoro-6-[Trifluoromethyl]-2H-Indol-2-One)
- Functional Profile : A large-conductance calcium-activated potassium (BK) channel activator.
- Comparison :
Data Tables
Table 1. Structural and Functional Properties of Selected Analogs
Research Findings and Implications
- Kinase Inhibition: The target compound’s pyrimidine scaffold may offer advantages over PQ401’s quinoline in solubility and synthetic accessibility, though quinoline’s planar structure could enhance kinase binding .
- Ion Channel Modulation : Unlike NS1608 and BMS-204352, the target compound lacks ion channel-opening motifs (e.g., hydroxyl or indole groups), suggesting a divergent therapeutic niche .
- Synthetic Feasibility : The use of TFA in chloroform for urea derivatives (as in Compound 28–1) indicates scalable purification methods, applicable to the target compound’s synthesis .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanism of action, and relevant case studies.
Biological Activity Overview
The compound exhibits several biological activities, notably in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes related to cancer progression.
The compound's anticancer activity appears to be mediated through the induction of apoptosis and inhibition of cell proliferation. It has been noted for its ability to affect signaling pathways involved in cancer cell survival.
Case Studies and Research Findings
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents such as doxorubicin .
- Apoptosis Induction :
Comparative Efficacy
A comparative analysis of the compound's efficacy against other known anticancer agents is summarized in the table below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3-(...) | MCF-7 | 10.5 | Apoptosis induction |
| Doxorubicin | MCF-7 | 15.0 | DNA intercalation and apoptosis |
| Tamoxifen | MCF-7 | 12.0 | Estrogen receptor modulation |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes associated with tumor growth and metastasis. Studies indicated that it could inhibit certain kinases involved in signaling pathways critical for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
